An In-depth Technical Guide to Methyl 2-methoxy-5-nitrobenzoate: Synthesis and Properties
An In-depth Technical Guide to Methyl 2-methoxy-5-nitrobenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-5-nitrobenzoate is a valuable nitroaromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an analysis of its spectral data. Furthermore, this guide explores its potential applications in drug discovery, particularly as a building block for enzyme and kinase inhibitors, and illustrates its role in relevant synthetic pathways.
Chemical and Physical Properties
Methyl 2-methoxy-5-nitrobenzoate is a solid at room temperature, appearing as white to pale yellow crystals or powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34841-11-7 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Melting Point | 98.0-104.0 °C | [2] |
| Appearance | White to pale cream to pale yellow crystals or powder | [2] |
| IUPAC Name | methyl 2-methoxy-5-nitrobenzoate | [2] |
| SMILES | COC(=O)C1=C(OC)C=CC(=C1)--INVALID-LINK--=O | [3] |
| InChI Key | DOBFJVVTBNTGCW-UHFFFAOYSA-N | [3] |
Synthesis of Methyl 2-methoxy-5-nitrobenzoate
The most common and efficient method for the synthesis of Methyl 2-methoxy-5-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid, with methanol in the presence of an acid catalyst.
Reaction Scheme
Caption: Synthesis of Methyl 2-methoxy-5-nitrobenzoate via Fischer Esterification.
Experimental Protocol
This protocol is adapted from established procedures for the Fischer esterification of substituted benzoic acids.[4][5]
Materials:
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2-methoxy-5-nitrobenzoic acid
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Anhydrous methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄)
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Ethyl acetate
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. An ice bath can be used to control the initial exothermic reaction.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-methoxy-5-nitrobenzoate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | ~8.3-8.5 | d | 1H |
| Aromatic H | ~8.1-8.3 | dd | 1H |
| Aromatic H | ~7.2-7.4 | d | 1H |
| OCH₃ (ester) | ~3.9-4.0 | s | 3H |
| OCH₃ (ether) | ~3.8-3.9 | s | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| Aromatic C-NO₂ | ~145 |
| Aromatic C-OCH₃ | ~158 |
| Aromatic C-H | ~115-130 |
| Aromatic C-COOCH₃ | ~125 |
| OCH₃ (ester) | ~53 |
| OCH₃ (ether) | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1720-1740 (strong) |
| C-O (ester) | 1250-1300 (strong) |
| NO₂ (asymmetric stretch) | 1510-1550 (strong) |
| NO₂ (symmetric stretch) | 1340-1380 (strong) |
| Ar-O-CH₃ | 1020-1075 and 1200-1275 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | m/z |
| [M]⁺ | 211 |
| [M - OCH₃]⁺ | 180 |
| [M - COOCH₃]⁺ | 152 |
Applications in Drug Discovery and Development
Nitroaromatic compounds, including substituted nitrobenzoates, are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications and the construction of more complex molecular architectures.
Derivatives of methoxy-nitrobenzoates have been utilized as key intermediates in the development of enzyme inhibitors and receptor modulators.[6] For instance, related aminobenzoate structures are central to the synthesis of potent kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.
Role as a Synthetic Intermediate in Kinase Inhibitor Synthesis
The general synthetic utility of Methyl 2-methoxy-5-nitrobenzoate as a building block for kinase inhibitors is illustrated in the following workflow.
Caption: General workflow for the utilization of Methyl 2-methoxy-5-nitrobenzoate in the synthesis of kinase inhibitors.
This workflow highlights the strategic importance of the nitro-to-amine transformation, which opens up a plethora of synthetic possibilities for creating diverse libraries of compounds for drug screening and lead optimization.
Conclusion
Methyl 2-methoxy-5-nitrobenzoate is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an analysis of its expected spectral characteristics. Its role as a precursor to complex bioactive molecules, particularly kinase inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the biological activities of derivatives of Methyl 2-methoxy-5-nitrobenzoate may lead to the discovery of novel therapeutic agents.
